1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The piperazine core is then reacted with 2,5-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,5-dimethylphenyl group.
Introduction of 4-Ethoxybenzenesulfonyl Group: Finally, the compound is treated with 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to attach the 4-ethoxybenzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into simpler ones.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of simpler alkyl or aryl derivatives.
Substitution: Formation of new piperazine derivatives with different substituents.
Scientific Research Applications
1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer.
Biological Studies: The compound can be used to study the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2,5-DIMETHYLPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)20-15-16(2)5-6-17(20)3/h5-10,15H,4,11-14H2,1-3H3 |
InChI Key |
LYQVBNXLCKBKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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